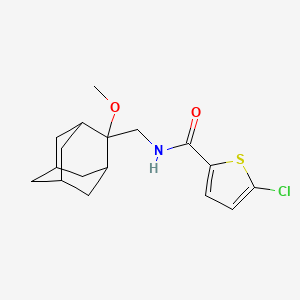

5-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22ClNO2S and its molecular weight is 339.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as the compound , have been found to play a significant role in the development of organic semiconductors . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials .

Optoelectronic Devices

These compounds have also been used in optoelectronic devices . For instance, 2,5-ligated oligothiophenes and polymers in linear and cyclic topologies were studied as important nanostructured models of one-dimensional conductive molecular wires .

Organic Light Emitting Diodes (OLEDs)

Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) . Their unique properties make them suitable for use in these devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in organic field-effect transistors (OFETs) . Their unique electronic properties make them ideal for this application.

Antithrombotic Agent

The compound “5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide” has been discovered as a novel antithrombotic agent . This highlights the potential of thiophene derivatives in medical applications.

Antimicrobial Activity

Thiophene-based analogs have shown a variety of biological effects, including antimicrobial activity . For example, some synthesized derivatives have shown inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-Inflammatory and Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer and anti-inflammatory . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Genotoxicity Studies

The compound has been used in genotoxicity studies, giving positive results in in vitro tests in bacteria and mammalian cells, both at gene and chromosome level .

Mechanism of Action

Target of Action

The primary target of the compound “5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide” is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown . By inhibiting Factor X, the compound could potentially disrupt the formation of blood clots.

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its target, it is likely that the compound could have anticoagulant effects, potentially preventing the formation of blood clots .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown

properties

IUPAC Name |

5-chloro-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2S/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUJMSNPAFLOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2428854.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)

![4-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428856.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428870.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2428873.png)

![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)